(3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate
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Overview
Description
(3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate: is a chemical compound with the molecular formula C20H14ClNO5 and a molecular weight of 383.78 g/mol . This compound is known for its unique structure, which includes a nitro group, a phenoxy group, and a chlorobenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with (3-nitro-4-phenoxyphenyl)methanol . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane for several hours to ensure complete esterification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a like .
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like or in an aprotic solvent.
Reduction: with or in an alcoholic solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed:
Nucleophilic substitution: Substituted derivatives of the original compound.
Reduction: (3-Amino-4-phenoxyphenyl)methyl 4-chlorobenzoate.
Hydrolysis: 4-chlorobenzoic acid and (3-nitro-4-phenoxyphenyl)methanol.
Scientific Research Applications
(3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- (3-Nitro-4-phenoxyphenyl)methyl benzoate
- (3-Nitro-4-phenoxyphenyl)methyl 4-methylbenzoate
- (3-Nitro-4-phenoxyphenyl)methyl 4-fluorobenzoate
Comparison: (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate is unique due to the presence of the chlorine atom in the benzoate moiety, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different physicochemical properties and biological effects, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
(3-nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5/c21-16-9-7-15(8-10-16)20(23)26-13-14-6-11-19(18(12-14)22(24)25)27-17-4-2-1-3-5-17/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLGYMAOLYIAGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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